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Compound of Interest

Compound Name: 1,2-Oxazinan-3-one

Cat. No.: B15265789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected

for the characterization of 1,2-Oxazinan-3-one, a heterocyclic compound of interest in

medicinal chemistry and drug development. Due to the limited availability of direct experimental

data for this specific molecule, this guide leverages established spectroscopic principles and

data from analogous structures, such as 1,3-oxazinan-2-one and other cyclic hydroxamates, to

present a predicted spectroscopic profile. This document aims to serve as a valuable resource

for the synthesis, identification, and purification of 1,2-Oxazinan-3-one and its derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic

characterization of 1,2-Oxazinan-3-one. These predictions are based on the analysis of its

functional groups and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Oxazinan-3-one
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Position Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

4 -CH₂- ~ 2.0 - 2.5 Triplet ~ 6-7

5 -CH₂- ~ 1.8 - 2.2 Multiplet ~ 6-7

6 -CH₂-O- ~ 4.2 - 4.6 Triplet ~ 6-7

2 N-OH ~ 9.0 - 11.0 Broad Singlet -

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Oxazinan-3-one

Position Carbon
Predicted Chemical Shift
(δ, ppm)

3 C=O ~ 165 - 175

4 -CH₂- ~ 25 - 35

5 -CH₂- ~ 20 - 30

6 -CH₂-O- ~ 65 - 75

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Absorption Frequencies for 1,2-Oxazinan-3-one
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (stretch, H-bonded) 3100 - 3300 Broad, Medium

C-H (stretch, sp³) 2850 - 3000 Medium

C=O (lactam stretch) 1650 - 1690 Strong

C-N (stretch) 1200 - 1300 Medium

C-O (stretch) 1000 - 1100 Medium

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation for 1,2-Oxazinan-3-one

m/z Proposed Fragment Ion

101 [M]⁺ (Molecular Ion)

73 [M - CO]⁺

56 [M - CO₂H]⁺

44 [C₂H₄O]⁺

43 [C₂H₃O]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of 1,2-Oxazinan-3-one, based on established methods for the preparation of

cyclic hydroxamic acids.

Synthesis of 1,2-Oxazinan-3-one
A potential synthetic route to 1,2-Oxazinan-3-one involves the cyclization of a γ-halo-N-

hydroxybutyramide.
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Materials:

γ-Butyrolactone

Hydroxylamine hydrochloride

Sodium methoxide

Thionyl chloride or other halogenating agent

Anhydrous methanol

Anhydrous diethyl ether

Sodium bicarbonate

Procedure:

Preparation of N-hydroxy-γ-butyrolactam: In a round-bottom flask, dissolve hydroxylamine

hydrochloride in anhydrous methanol. Add a solution of sodium methoxide in methanol

dropwise at 0 °C. To this solution, add γ-butyrolactone and stir the mixture at room

temperature for 24 hours.

Ring opening and halogenation: The resulting N-hydroxy-γ-butyrolactam is then treated with

a halogenating agent, such as thionyl chloride, to yield the corresponding γ-chloro-N-

hydroxybutyramide. This reaction should be performed in an inert solvent under anhydrous

conditions.

Cyclization: The γ-chloro-N-hydroxybutyramide is then cyclized by treatment with a non-

nucleophilic base, such as sodium hydride, in an anhydrous solvent like THF to promote

intramolecular N-alkylation and formation of the 1,2-Oxazinan-3-one ring.

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous

solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel or by recrystallization.
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Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified 1,2-Oxazinan-3-one in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum using a standard 400 or 500 MHz

spectrometer. Integrate the signals to determine the relative number of protons. Analyze the

chemical shifts, multiplicities, and coupling constants to confirm the proton environment

within the molecule.

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. Analyze the chemical shifts to

identify the different carbon environments, including the carbonyl carbon and the aliphatic

carbons of the ring.

2. Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile

solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the key functional groups,

such as the O-H stretch, C-H stretches, and the C=O stretch of the lactam.

3. Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the

molecular weight of the compound. Analyze the fragmentation pattern to gain further

structural information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15265789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15265789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the

characterization of 1,2-Oxazinan-3-one.
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Caption: Experimental workflow for the synthesis and characterization of 1,2-Oxazinan-3-one.
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Caption: Logical relationship between the compound and its characterization data.

To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Oxazinan-3-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15265789#spectroscopic-data-for-1-2-oxazinan-3-
one-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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